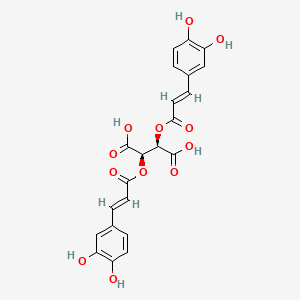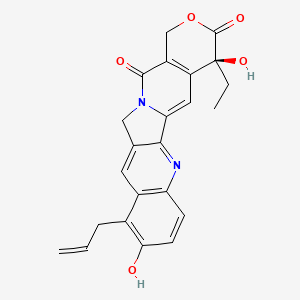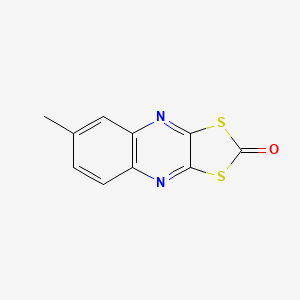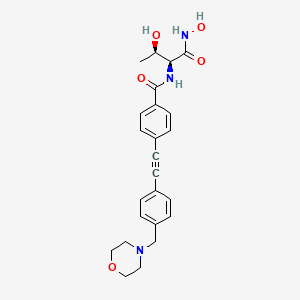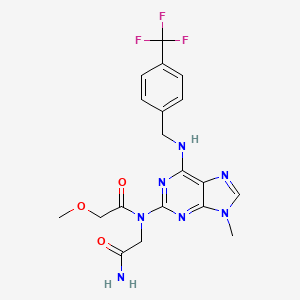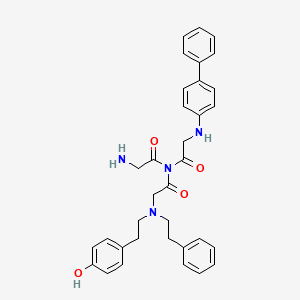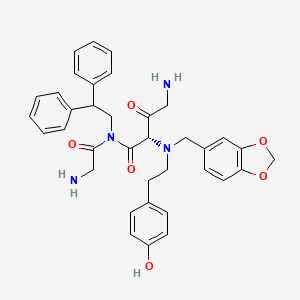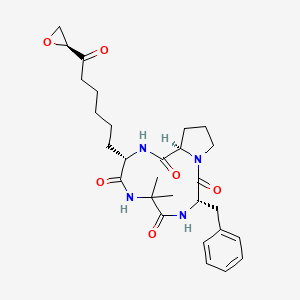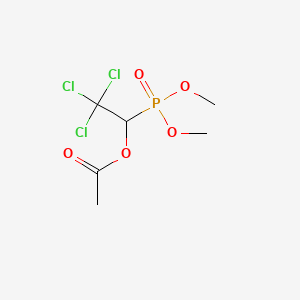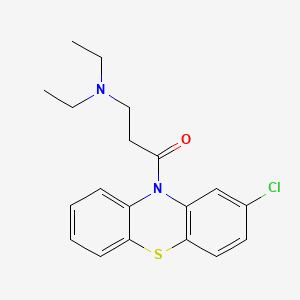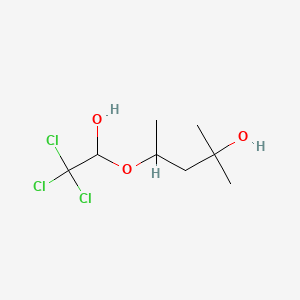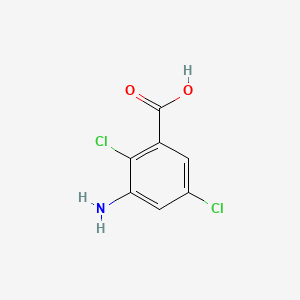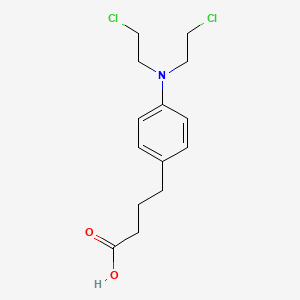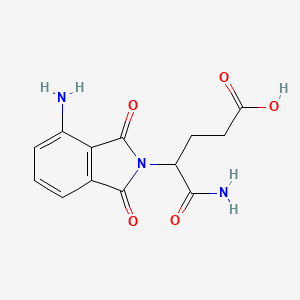
2H-Isoindole-2-butanoic acid, 4-amino-gamma-(aminocarbonyl)-1,3-dihydro-1,3-dioxo-
説明
This compound, also known as (gammaS)-4-Amino-gamma-(aminocarbonyl)-1,3-dihydro-1-oxo-2H-isoindole-2-butanoic acid, has the molecular formula C13H15N3O4 . It is a chemical substance with a molecular weight of 277.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The stereochemistry of the compound is racemic .Physical and Chemical Properties Analysis
The compound has a density of 1.467±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not found in the web search results.科学的研究の応用
Synthesis and Chemical Properties
- 2H-Isoindole derivatives have been synthesized for various applications, including integrin antagonists. For example, the synthesis of 5-Carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic Acid, which serves as an integrin antagonist, demonstrates the potential of these compounds in biochemical applications (Deng, Shen, & Zhong, 2003).
- The molecular and crystal structure of some 2H-Isoindole derivatives has been analyzed, highlighting their unique chemical properties and potential for further chemical applications (Struga et al., 2007).
Medicinal Chemistry and Drug Discovery
- Certain 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of the endo-beta-glucuronidase heparanase, demonstrating their potential in therapeutic applications, particularly as anti-angiogenic agents (Courtney et al., 2004).
- Some 2H-Isoindole derivatives have been synthesized with antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Sah, Saraswat, & Manu, 2011).
Synthesis of Complex Molecules
- 2H-Isoindole-2-butanoic acid derivatives have been used in the synthesis of complex molecules, such as polycyclic isoindoles, highlighting their role in advanced organic synthesis (Bornadiego, Díaz, & Marcos, 2019).
作用機序
Target of Action
Pomalidomide, the parent compound of metabolite M10, primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Pomalidomide binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process modulates the activity of these substrates, influencing cellular processes such as cell cycle progression and immune response .
Biochemical Pathways
Pomalidomide affects several biochemical pathways. It inhibits the proliferation of hematopoietic tumor cells and enhances T cell– and natural killer cell–mediated immunity . It also induces cytotoxicity in lenalidomide-sensitive and -resistant cells .
Pharmacokinetics
Pomalidomide is well absorbed, with the parent compound being the predominant circulating component . It is extensively metabolized prior to excretion, with metabolites eliminated primarily in urine . Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Result of Action
The action of pomalidomide results in the inhibition of tumor cell proliferation and the enhancement of immune cell activity . It also induces cell cycle arrest in both lymphoma and multiple myeloma cells .
Action Environment
The action, efficacy, and stability of pomalidomide can be influenced by various environmental factors. For instance, the enzymatic activity of CYP1A2 and CYP3A4, which are involved in the metabolism of pomalidomide, can be affected by factors such as drug-drug interactions and individual genetic variations .
生化学分析
Biochemical Properties
Pomalidomide metabolite M10 interacts with various enzymes and proteins in the body. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation (43% of the dose), glutarimide ring hydrolysis (25%), and excretion of unchanged drug (10%) . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Cellular Effects
Pomalidomide, the parent compound, is known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Pomalidomide, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pomalidomide, the parent compound, and its metabolites are rapidly cleared from circulation, with terminal half-lives of 8.9 and 11.2 hours .
Metabolic Pathways
Pomalidomide metabolite M10 is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .
Transport and Distribution
Pomalidomide, the parent compound, is well absorbed, with parent compound being the predominant circulating component .
Subcellular Localization
Pomalidomide, the parent compound, is known to have significant effects on cellular function .
特性
IUPAC Name |
5-amino-4-(4-amino-1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6-10(7)13(21)16(12(6)20)8(11(15)19)4-5-9(17)18/h1-3,8H,4-5,14H2,(H2,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYMXRZSOURPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918314-45-1 | |
| Record name | Pomalidomide metabolite M10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918314451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-15262 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H195P4LXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


